Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane
Overview
Description
Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane is an organotin compound featuring a tributyltin group linked to an enol ether moiety. Organotin compounds like this one are known for their versatile applications in organic synthesis, acting primarily as reagents in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane typically involves the reaction of tributyltin hydride with 3-[(oxan-2-yl)oxy]prop-1-ene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, with a catalytic amount of radical initiator to facilitate the addition reaction. Reaction temperatures are often maintained between 0 to 25 degrees Celsius.
Industrial Production Methods
Industrial production methods may employ continuous flow reactors to enhance the efficiency and yield of the reaction. Solvents like tetrahydrofuran (THF) or toluene might be used to dissolve the reactants, ensuring uniform mixing and reaction progress. The product is usually purified through distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane can participate in several types of reactions:
Oxidation: Can be oxidized to the corresponding oxide compound using reagents like hydrogen peroxide.
Reduction: Can undergo reduction reactions to form organotin hydrides.
Substitution: Reacts with halogens or pseudo-halides to replace the tributyltin group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens like iodine or bromine under mild conditions.
Major Products
Oxidation: Produces stannic oxides.
Reduction: Forms organotin hydrides.
Substitution: Yields halogenated organotin compounds.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a reagent for radical reactions, particularly in the formation of carbon-carbon bonds. Its ability to donate tributyltin radicals makes it valuable in synthesizing complex molecules.
Biology
Organotin compounds have been studied for their potential biological activities, including antibacterial and antifungal properties. Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane may serve as a lead compound in designing new bioactive molecules.
Medicine
Research into the medicinal applications of organotin compounds has explored their use in anticancer therapies. The unique structure of this compound may offer pathways for developing new therapeutic agents.
Industry
In industry, organotin compounds are used as catalysts in polymerization reactions and as stabilizers in the production of certain plastics. This compound could find applications in these areas due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects through the generation of tributyltin radicals, which can initiate or propagate radical reactions. The molecular targets and pathways involved include the activation of double bonds in organic molecules, facilitating their transformation into more complex structures.
Comparison with Similar Compounds
Similar compounds include:
Triphenyltin hydride: Another organotin hydride with similar reactivity but different steric and electronic properties.
Triethyltin hydride: Offers lower steric hindrance compared to tributyltin compounds.
Tributyltin chloride: Used in similar substitution reactions but with halide functionality.
Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane stands out due to its unique enol ether moiety, which provides additional reactivity and synthetic versatility compared to other organotin hydrides.
Properties
IUPAC Name |
tributyl-[3-(oxan-2-yloxy)prop-1-enyl]stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13O2.3C4H9.Sn/c1-2-6-9-8-5-3-4-7-10-8;3*1-3-4-2;/h1-2,8H,3-7H2;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHABPGHZEIGMFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CCOC1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741744 | |
Record name | Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00741744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55723-10-9 | |
Record name | Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00741744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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